
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine” is an organoheterocyclic compound . It’s a cream-colored substance that can come in the form of crystals, powder, or crystalline powder . It’s used in the field of research .
Synthesis Analysis
The synthesis of similar compounds involves chlorination under liquid-phase conditions to afford an intermediate, which then undergoes vapor-phase fluorination .Molecular Structure Analysis
The molecular formula of “3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine” is C6H5ClF3N3 . The InChI Key is KHFKSHYCVQZAQP-UHFFFAOYSA-N . The SMILES representation is NNC1=NC=C(C=C1Cl)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a melting point between 87.0-96.0°C . It has a molecular weight of 211.572 g/mol .Applications De Recherche Scientifique
Novel Synthesis Approaches
One of the primary applications of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is in the synthesis of novel chemical compounds. A study by Ming-yan Yang et al. (2015) demonstrates a facile one-pot synthesis of novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. This method highlights the compound's utility in creating structures with potential antifungal activity Ming-yan Yang et al., 2015.
Pesticide Synthesis
Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, highlighting its importance in the synthesis of pesticides. This review discusses the various synthetic routes and their efficacy, showcasing the critical role of such compounds in the development of agrochemicals Lu Xin-xin, 2006.
Crystal Structure Analysis
The study on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate by N. Ye and J. Tanski (2020) provides insights into the hydrogen-bonding network facilitated by water molecules. This research underscores the significance of such compounds in understanding the intermolecular interactions and structural elucidation of complex organic molecules N. Ye & J. Tanski, 2020.
Antimicrobial Activity Investigation
The investigation of antimicrobial activities, DNA interaction, structural, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine by M. Evecen et al. (2017) illustrates the biological relevance of this compound. Through spectroscopic analysis and molecular docking studies, the compound's interaction with DNA and its antimicrobial efficacy were explored, providing a foundation for further research in pharmaceutical applications M. Evecen et al., 2017.
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . The demand for TFMP derivatives has been increasing steadily, and it is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFKSHYCVQZAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361540 | |
| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
CAS RN |
89570-82-1 | |
| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

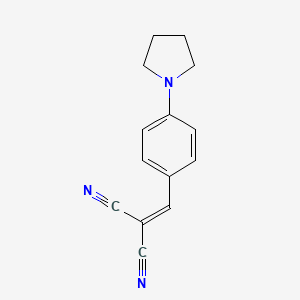
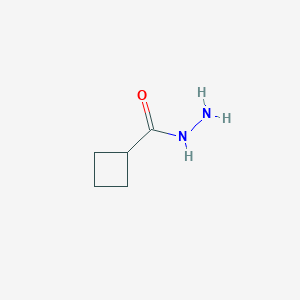

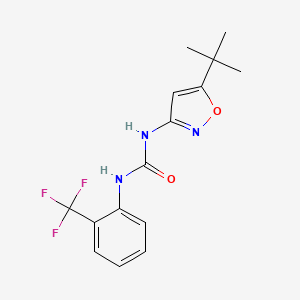


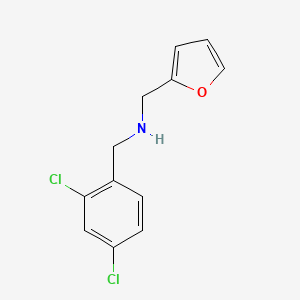
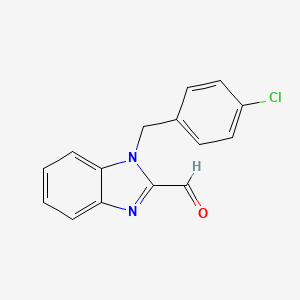
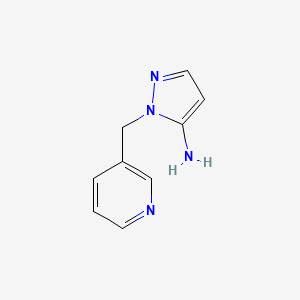
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

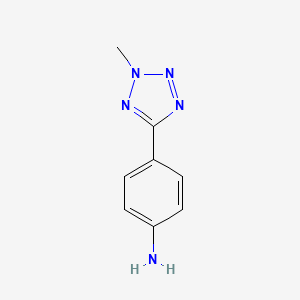
![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)
